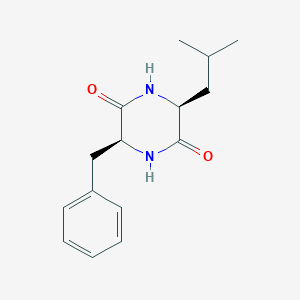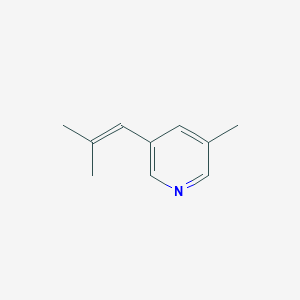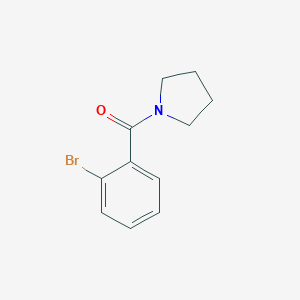
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is a compound that may be involved in various chemical reactions due to the presence of the pyrrolidinylcarbonyl group and the bromobenzene moiety. It is related to compounds used in the synthesis of polymers, organic electronics, and other organic molecules.
Synthesis Analysis
While specific synthesis methods for 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene are not directly available, related compounds typically involve reactions like Ullmann coupling, Suzuki coupling, and reactions with electron-deficient alkynes for the introduction of the bromobenzene and pyrrolidinylcarbonyl groups into the molecular structure (Gazizov et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds demonstrates diverse bonding arrangements and steric configurations, influencing their electronic and optical properties. The pyrrolidine ring often adopts a twist conformation, affecting the overall molecular shape and reactivity (Chinnakali et al., 2009).
Chemical Reactions and Properties
The bromobenzene moiety is reactive towards nucleophilic substitution and coupling reactions, making it useful in synthesizing biaryl structures and modifying electronic properties. The pyrrolidinylcarbonyl group can participate in acid-catalyzed reactions, affecting the ring-opening and formation of new compounds (Bacon & Pande, 1970).
科学的研究の応用
Halogenation in Organic Synthesis
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene may be involved in halogenation reactions, similar to those described by Bovonsombat and Mcnelis (1993). They demonstrated the use of halogenated compounds in the ring halogenations of polyalkylbenzenes, a process significant in organic synthesis (Bovonsombat & Mcnelis, 1993).
Sensor Development
Meng‐Jung Tsai et al. (2022) reported the creation of a luminescent coordination polymer using bromobenzene derivatives. This material acted as a bifunctional fluorescence-responsive sensor for detecting specific ions. Similar bromobenzene derivatives, like 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene, could potentially be used in similar sensor technologies (Tsai, Liao, & Wu, 2022).
Organometallic Chemistry
The work of Ben-Ari et al. (2006) on the ortho C-H activation of haloarenes and anisole by an electron-rich iridium(I) complex indicates the potential use of bromobenzene derivatives in organometallic chemistry. This research highlights the selectivity and stability of ortho-activated complexes, which could be relevant for compounds like 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene (Ben-Ari et al., 2006).
Electropolymerization
G. Sotzing et al. (1996) investigated conducting polymers derived from pyrrole-based monomers. The research demonstrates the potential application of bromobenzene derivatives, similar to 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene, in the field of electropolymerization to create low oxidation potential polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Coordination Polymers
The study by Fu et al. (2007) on the dielectric anisotropy of a homochiral trinuclear nickel(II) complex suggests the potential of using bromobenzene derivatives in creating coordination polymers with significant dielectric properties. This could be relevant for materials science and electronics applications (Fu, Song, Wang, Ye, Xiong, Akutagawa, Nakamura, Chan, & Huang, 2007).
特性
IUPAC Name |
(2-bromophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIEGBUQWCPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354888 |
Source


|
| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
CAS RN |
124461-27-4 |
Source


|
| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

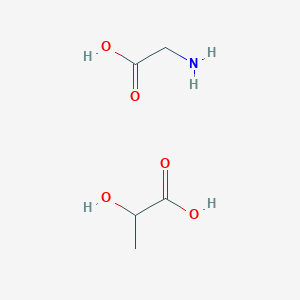
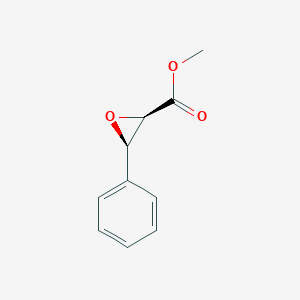
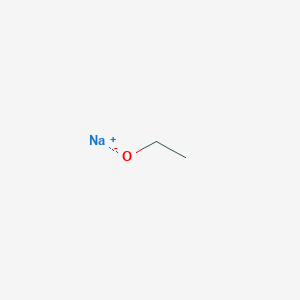
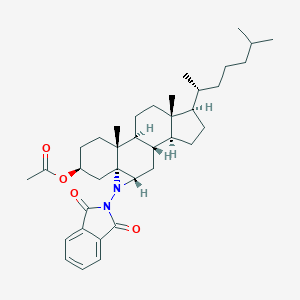
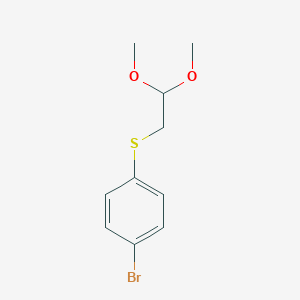
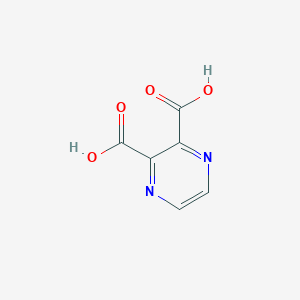

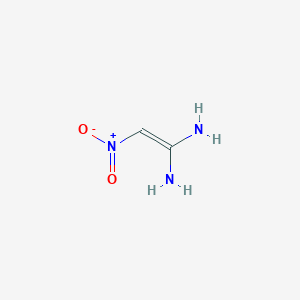
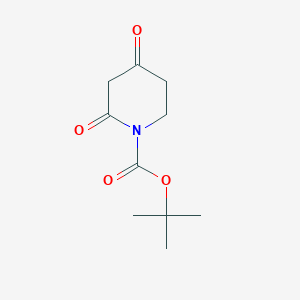
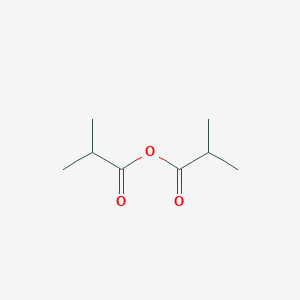
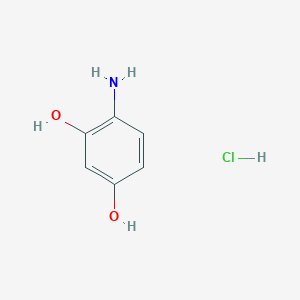
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
